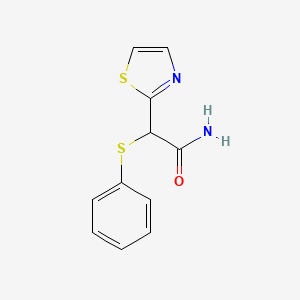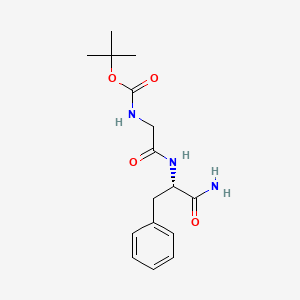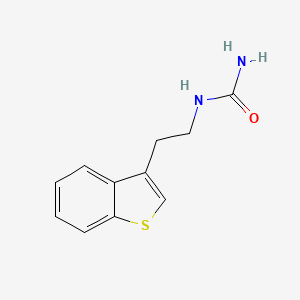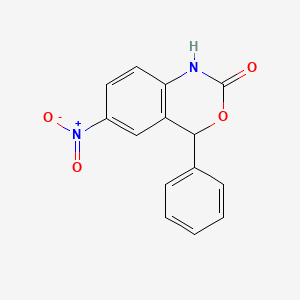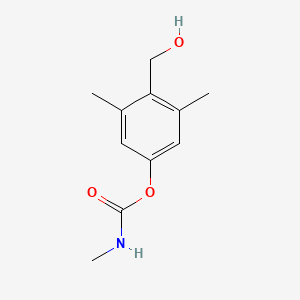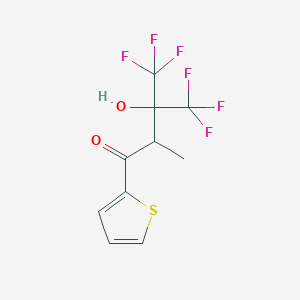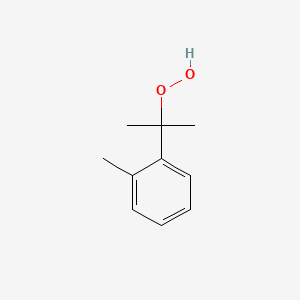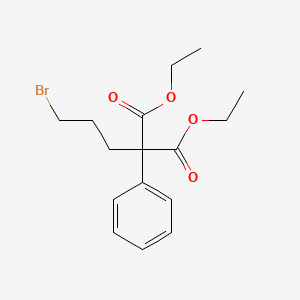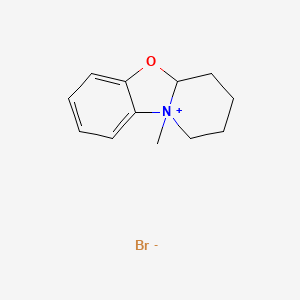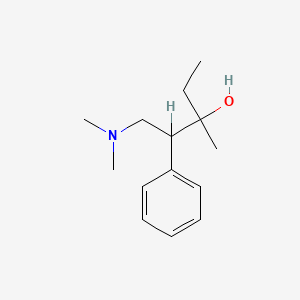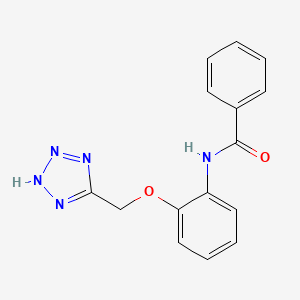
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of both phenyl and benzamide groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide typically involves a two-step process. The first step includes the formation of the tetrazole ring, which can be achieved through a cycloaddition reaction between an azide and a nitrile. The second step involves the coupling of the tetrazole derivative with a benzamide precursor. This coupling reaction often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, particularly in the context of G protein-coupled receptors (GPCRs).
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of metabolic diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways. This activation can lead to various physiological effects, including modulation of pain, inflammation, and metabolic processes .
類似化合物との比較
Similar Compounds
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
- N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
Uniqueness
N-(2-(1H-Tetrazol-5-ylmethoxy)phenyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted therapeutic applications .
特性
CAS番号 |
35422-01-6 |
|---|---|
分子式 |
C15H13N5O2 |
分子量 |
295.30 g/mol |
IUPAC名 |
N-[2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c21-15(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)22-10-14-17-19-20-18-14/h1-9H,10H2,(H,16,21)(H,17,18,19,20) |
InChIキー |
KZPIGDPAEMMVKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




